molecular formula C11H13N3O2 B12617408 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide CAS No. 918946-38-0

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide

Cat. No.: B12617408
CAS No.: 918946-38-0
M. Wt: 219.24 g/mol
InChI Key: WCBGLFIBVCYLSC-UHFFFAOYSA-N
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Description

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxamide: Another indazole derivative with similar biological activities.

    2H-Indazole-3-carboxamide: Differing in the position of the nitrogen atom, this compound also exhibits bioactivity.

Uniqueness

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

CAS No.

918946-38-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-methoxy-N,2-dimethylindazole-3-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-12-11(15)10-8-6-7(16-3)4-5-9(8)13-14(10)2/h4-6H,1-3H3,(H,12,15)

InChI Key

WCBGLFIBVCYLSC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=C(C=CC2=NN1C)OC

Origin of Product

United States

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